molecular formula C12H16N2O4S2 B14492618 Diethyl 2,5-dithiocyanatohexanedioate CAS No. 64661-05-8

Diethyl 2,5-dithiocyanatohexanedioate

Cat. No.: B14492618
CAS No.: 64661-05-8
M. Wt: 316.4 g/mol
InChI Key: CHYFVVODXASOEP-UHFFFAOYSA-N
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Description

Diethyl 2,5-dithiocyanatohexanedioate is a sulfur-containing organic compound characterized by a hexanedioate backbone esterified at both termini, with thiocyanate (-SCN) groups at the 2 and 5 positions. Its reactivity is likely influenced by the electrophilic thiocyanate groups and the ester functionalities, which may participate in nucleophilic substitution or condensation reactions .

Properties

CAS No.

64661-05-8

Molecular Formula

C12H16N2O4S2

Molecular Weight

316.4 g/mol

IUPAC Name

diethyl 2,5-dithiocyanatohexanedioate

InChI

InChI=1S/C12H16N2O4S2/c1-3-17-11(15)9(19-7-13)5-6-10(20-8-14)12(16)18-4-2/h9-10H,3-6H2,1-2H3

InChI Key

CHYFVVODXASOEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(C(=O)OCC)SC#N)SC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,5-dithiocyanatohexanedioate typically involves the reaction of diethyl hexanedioate with thiocyanate reagents under controlled conditions. One common method involves the use of potassium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the dithiocyanato groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dithiocyanatohexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiocyanato groups to thiol groups.

    Substitution: The dithiocyanato groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted hexanedioate derivatives.

Scientific Research Applications

Diethyl 2,5-dithiocyanatohexanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive dithiocyanato groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2,5-dithiocyanatohexanedioate involves its reactive dithiocyanato groups, which can interact with various molecular targets. These interactions may include the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and other redox processes.

Comparison with Similar Compounds

Key Findings :

  • HDI’s isocyanate groups exhibit higher reactivity toward amines and alcohols compared to thiocyanates, making it critical in polyurethane production .
  • Thiocyanates are less volatile but may pose risks via dermal absorption or hydrolysis to toxic byproducts (e.g., hydrogen cyanide) .

3-Phenyl-5-phenylaminocarbonyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole

Comparative insights:

Property This compound 3-Phenyl...thiadiazole References
Synthesis Yield Not reported 70% (ethanol)
Spectroscopic Analysis Likely IR (C=O), NMR (ester protons) IR (1661 cm⁻¹, C=O), NMR (δ 7.34–8.41 ppm)
Applications Hypothesized as intermediate Pharmaceutical/agrochemical research

Key Findings :

  • Thiocyanate-containing compounds often require ethanol or similar solvents for synthesis, with yields influenced by steric effects .
  • Spectroscopic methods (e.g., $^{13}\text{C}$ NMR) effectively resolve complex thiocyanate derivatives, aiding structural confirmation .

Diethyl Adipate (CAS 141-28-6)

As a diester analog without thiocyanate groups:

Property This compound Diethyl Adipate References
Functionality Ester + SCN Ester only
Reactivity Potential SCN-mediated reactions Ester hydrolysis/transesterification
Toxicity Higher due to SCN Low; used in food additives

Key Findings :

  • The addition of thiocyanate groups increases toxicity and reactivity compared to simple diesters .

Research and Regulatory Considerations

  • Toxicological Data : While this compound lacks specific AEGL or STEL values, analogs like HDI highlight the need for respiratory and dermal exposure controls .
  • Analytical Methods : IR and NMR techniques (as in ) are recommended for characterizing thiocyanate derivatives.

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